Ethyl 1-acetyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 1-acetyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-acetyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100393-65-5 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 1-acetylindole-2-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-8-10-6-4-5-7-11(10)14(12)9(2)15/h4-8H,3H2,1-2H3 |

InChI Key |

KELLLYFEZGIOGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-acetyl-1H-indole-2-carboxylate: Structure, Properties, and Synthetic Protocols for Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 1-acetyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical and spectroscopic properties, and provide a detailed, field-proven synthetic protocol. The underlying principles and rationale behind the experimental choices will be elucidated to provide a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

Ethyl 1-acetyl-1H-indole-2-carboxylate is a derivative of the indole heterocyclic system, which is a prevalent scaffold in numerous biologically active compounds. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The key distinguishing features of this molecule are the acetyl group attached to the nitrogen atom (N-1) of the indole ring and an ethyl carboxylate group at the C-2 position.

The IUPAC name for this compound is ethyl 1-acetyl-1H-indole-2-carboxylate. The presence of the N-acetyl group significantly influences the electronic properties and reactivity of the indole ring compared to its un-acetylated counterpart, Ethyl 1H-indole-2-carboxylate.

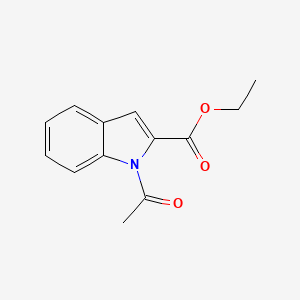

Chemical Structure Diagram:

Caption: 2D Chemical Structure of Ethyl 1-acetyl-1H-indole-2-carboxylate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of Ethyl 1-acetyl-1H-indole-2-carboxylate is crucial for its handling, characterization, and application in further synthetic transformations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |

| Molecular Weight | 231.25 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 102°C | [3] |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂. | [3] |

Spectroscopic Data:

The structural elucidation of Ethyl 1-acetyl-1H-indole-2-carboxylate is confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the ethyl and acetyl groups, as well as the aromatic protons of the indole ring. Expected chemical shifts (δ) are approximately: 1.35 ppm (triplet, 3H, J=7.2 Hz, -OCH₂CH₃), 2.23 ppm (broad singlet, 3H, -COCH₃), 4.34 ppm (quartet, 2H, J=7.2 Hz, -OCH₂CH₃), and a series of multiplets between 7.25-8.61 ppm for the aromatic protons.[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the acetyl and ester groups, the carbons of the ethyl group, and the aromatic carbons of the indole nucleus.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching vibrations of the ester and the N-acetyl groups, typically in the range of 1680-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis Protocol: N-Acetylation of Ethyl 1H-indole-2-carboxylate

The synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate is typically achieved through the N-acetylation of its precursor, Ethyl 1H-indole-2-carboxylate. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the indole ring.

Reaction Scheme:

Caption: Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate.

Detailed Step-by-Step Methodology:

This protocol is adapted from established procedures for the N-acetylation of indoles.[3]

-

Reactant Preparation: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq). The reaction can be catalyzed by the addition of a base like pyridine or a catalytic amount of a strong acid. For this specific transformation, a base is generally preferred to neutralize the acetic acid byproduct.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Extraction: The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford Ethyl 1-acetyl-1H-indole-2-carboxylate as a white solid.[3]

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents are chosen to avoid any side reactions with the highly reactive acetic anhydride.

-

Reagent Stoichiometry: A slight excess of acetic anhydride is used to ensure complete conversion of the starting material.

-

Catalyst: The use of a base like pyridine not only catalyzes the reaction but also acts as a scavenger for the acetic acid formed during the reaction, driving the equilibrium towards the product.

-

Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and byproducts.

Reactivity and Applications in Drug Development

The N-acetyl group in Ethyl 1-acetyl-1H-indole-2-carboxylate plays a crucial role in modifying its chemical reactivity and biological activity.

Influence of the N-Acetyl Group:

-

Electronic Effects: The acetyl group is an electron-withdrawing group, which decreases the electron density of the indole ring. This deactivation makes the ring less susceptible to electrophilic substitution reactions compared to the un-acetylated indole.

-

Steric Hindrance: The presence of the acetyl group at the N-1 position can sterically hinder reactions at the adjacent C-2 and C-7 positions.

-

Acidity of N-H Proton: The N-acetyl group replaces the acidic N-H proton of the indole, preventing reactions that involve the deprotonation of this site.

Potential Applications:

Indole-2-carboxylate derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The N-acetylated version serves as a key building block for more complex molecular architectures. Derivatives of indole-2-carboxylates have been investigated for various therapeutic applications, including:

-

Antitumor Agents: The indole scaffold is present in many natural and synthetic compounds with anticancer properties.[4]

-

Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory activity.[4]

-

Kinase Inhibitors: The indole nucleus can act as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer therapy.[4]

The N-acetyl group can be a crucial part of the final drug molecule, contributing to its binding affinity with the target protein, or it can be used as a protecting group during a multi-step synthesis and later removed.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 1-acetyl-1H-indole-2-carboxylate.

-

It is recommended to handle the compound in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 1-acetyl-1H-indole-2-carboxylate is a versatile synthetic intermediate with significant potential in the field of drug discovery. Its unique structural features, particularly the N-acetyl group, modulate its reactivity and provide a handle for further functionalization. The detailed synthetic protocol and understanding of its chemical properties provided in this guide will be a valuable resource for researchers and scientists working on the development of novel indole-based therapeutics.

References

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Reddy, B. V. S., et al. (2014). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines. Organic Letters, 16(15), 4028-4031. [Link]

- Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2827-2838.

-

ChemSynthesis. (n.d.). ethyl 1H-indole-2-carboxylate. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

- Abdel-Wahab, B. F., et al. (2009). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Archiv der Pharmazie, 342(10), 604-612.

-

Cheméo. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. Retrieved February 24, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

Govek, T. A., et al. (2008). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2303. [Link]

-

PubChem. (n.d.). 1-acetylindole-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Acetyl-1H-indole-2-carboxylic Acid Ethyl Ester

Executive Summary & Molecular Identity[1]

1-Acetyl-1H-indole-2-carboxylic acid ethyl ester (Ethyl 1-acetylindole-2-carboxylate) is a critical bicyclic nitrogenous intermediate used in the synthesis of pharmacologically active agents, particularly in the development of antiviral (HIV-1 integrase inhibitors) and anticancer therapeutics.

Unlike its parent compound, ethyl indole-2-carboxylate, the N-acetylated derivative possesses a protected nitrogen center. This structural modification alters the electronic density of the indole ring, directing electrophilic substitution to the C3 position while preventing unwanted side reactions at the N1 site. This guide provides a definitive technical profile of the molecule, focusing on its molecular weight for stoichiometric precision, synthesis, and handling.

Core Molecular Specifications

| Parameter | Specification |

| IUPAC Name | Ethyl 1-acetylindole-2-carboxylate |

| Common Name | 1-Acetyl-1H-indole-2-carboxylic acid ethyl ester |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| CAS Number | Derivative specific (Parent Ester: 3770-50-1; Acid: 10441-26-6) |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Physicochemical Analysis: The Molecular Weight Driver

Accurate molecular weight calculation is the foundation of stoichiometric integrity in multi-step synthesis. For C₁₃H₁₃NO₃ , the precise breakdown is as follows:

| Element | Count | Atomic Mass ( g/mol ) | Contribution ( g/mol ) | Mass % |

| Carbon (C) | 13 | 12.011 | 156.143 | 67.52% |

| Hydrogen (H) | 13 | 1.008 | 13.104 | 5.67% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.06% |

| Oxygen (O) | 3 | 15.999 | 47.997 | 20.75% |

| TOTAL | - | - | 231.25 | 100% |

Stoichiometric Note: When converting from the unacetylated precursor (Ethyl indole-2-carboxylate, MW 189.21), the addition of the acetyl group (

-

Calculation:

.

Synthetic Pathways & Mechanism[6]

The synthesis of 1-acetyl-1H-indole-2-carboxylic acid ethyl ester requires overcoming the reduced nucleophilicity of the indole nitrogen, which is flanked by the electron-withdrawing ester group at C2. Standard acylation conditions (e.g., acetyl chloride with weak base) often fail or result in low yields.

Optimized Synthetic Route: Anhydride Reflux

The most robust protocol involves the use of acetic anhydride (

Mechanistic Pathway Diagram

The following diagram illustrates the transformation from the precursor to the N-acetylated product.

Figure 1: Synthetic pathway for N-acetylation. The electron-withdrawing C2 ester requires forcing conditions (heat or strong acylation agents) to overcome the N1 lone pair delocalization.

Experimental Protocol: Synthesis & Characterization

Safety Warning: Acetic anhydride is corrosive and a lachrymator. Perform all operations in a fume hood.

Protocol A: Thermal Acetylation (High Throughput)

This method is preferred for scale-up as it avoids chromatographic purification in many cases.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl indole-2-carboxylate (1.0 eq) in Acetic Anhydride (5.0 – 10.0 eq).

-

Note: The excess

serves as the solvent.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (more polar, lower -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice/water to hydrolyze excess acetic anhydride. Stir vigorously for 30 minutes.

-

Precipitation: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

-

Extraction (if oil forms): Extract with Dichloromethane (

). Wash organic layers with Sat.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-20% EtOAc/Hexanes).

Structural Characterization (Self-Validation)

To confirm the synthesis, compare spectral data against these expected values:

-

NMR (CDCl

-

1.43 (t, 3H,

-

2.65 (s, 3H,

-

4.41 (q, 2H,

- 7.20–8.00 (m, 4H, Aromatic protons)

- 7.15 (s, 1H, C3-H)

-

1.43 (t, 3H,

-

Mass Spectrometry (ESI+):

-

Expected

. -

Fragment ions may show loss of acetyl group (

) or ethyl group (

-

Pharmaceutical Utility & Reactivity Profile

The 1-acetyl group is not merely a protecting group; it is a "tuning" substituent. By withdrawing electron density from the N1 position, it prevents oxidation and polymerization during subsequent reactions.

Application Workflow: C3 Functionalization

The primary utility of this molecule is as a scaffold for C3 substitution (e.g., Friedel-Crafts acylation or Vilsmeier-Haack formylation).

Figure 2: Strategic utility of the N-acetyl group in drug design. It directs regioselectivity to C3 before being removed.

Key Reactivity Insights

-

Lability: The N-acetyl group on an indole-2-ester is sensitive to nucleophilic attack. Strong bases (NaOH, LiOH) will hydrolyze both the ethyl ester (C2) and the acetyl group (N1).

-

Selective Deprotection: To remove only the N-acetyl group while keeping the ethyl ester intact, use mild conditions such as

in Methanol at room temperature or Ammonia in Ethanol.

References

-

PubChem. (2023). 1-Acetylindole-2-carboxylic acid (Acid Derivative Data).[1] National Library of Medicine. [Link]

-

Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester.[2][3][4][5][6][7] Org. Synth. 1963, 43, 40. [Link]

-

NIST Chemistry WebBook. (2023). 1H-Indole-2-carboxylic acid, ethyl ester (Precursor Data). Standard Reference Data.[5] [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. d-nb.info [d-nb.info]

- 4. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 6. 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility Profiling of Ethyl 1-acetyl-1H-indole-2-carboxylate

The following technical guide details the solubility profile, solvent selection strategies, and experimental characterization of Ethyl 1-acetyl-1H-indole-2-carboxylate .

Executive Summary & Chemical Identity

Ethyl 1-acetyl-1H-indole-2-carboxylate is a functionalized indole ester often utilized as a key intermediate in the synthesis of biologically active alkaloids and pharmaceutical scaffolds.

Unlike its parent compound (ethyl

| Property | Details |

| IUPAC Name | Ethyl 1-acetylindole-2-carboxylate |

| CAS Number | 28737-29-3 |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| Key Functional Groups | Indole core, Ethyl ester (C2), Acetyl amide (N1) |

| Physical State | Crystalline solid (Needles/Prisms) |

Thermodynamic Foundations of Solubility

To understand the solubility of this specific congener, we must analyze the Crystal Lattice Energy vs. Solvation Energy balance.

Structural Impact on Solubility ( -Acetyl Effect)

The parent compound, ethyl indole-2-carboxylate, crystallizes as a hydrogen-bonded dimer (

-

The

-Acetyl Modification: Acetylation at the N1 position removes the hydrogen bond donor. -

Consequence: This disrupts the "herringbone" packing stability seen in the parent, generally increasing solubility in aprotic polar solvents (e.g., Acetone, Ethyl Acetate, DCM) compared to the non-acetylated parent.

-

Solvent Interaction: The molecule becomes a pure hydrogen bond acceptor (via the ester and amide carbonyls), making it highly soluble in protic solvents (Alcohols) capable of donating protons.

Solubility Prediction (ESOL & LogS)

While experimental mole-fraction tables are sparse in open literature, chemoinformatic models provide the following solubility tiering:

| Solvent Class | Predicted Solubility | Mechanism of Action |

| Chlorinated Solvents (DCM, Chloroform) | High | Dipole-dipole interactions; disruption of weak |

| Polar Aprotic (DMSO, DMF) | Very High | Strong solvation of the polar carbonyl regions. |

| Esters/Ketones (EtOAc, Acetone) | Moderate-High | Ideal for recrystallization; moderate solubility at RT, high at reflux. |

| Alcohols (Ethanol, Methanol) | Moderate | Solvation via H-bonding to carbonyls; often used for crystallization. |

| Aliphatic Hydrocarbons (Hexane) | Low | Lack of polar interactions; used as an anti-solvent. |

| Water | Insoluble | Hydrophobic indole core dominates. |

Experimental Data & Purification Solvents

Based on synthetic literature and structural analogs, the following solvent systems are validated for processing this compound.

Validated Recrystallization Systems

The following solvents have been successfully used to purify ethyl 1-acetyl-1H-indole-2-carboxylate and its close analogs:

| Solvent System | Application | Protocol Notes |

| Ethanol (Abs.) | Recrystallization | Dissolve at reflux; cool slowly to |

| Ethyl Acetate / Hexane | Precipitation | Dissolve in min. vol. EtOAc; add Hexane until turbid. |

| Methanol | Purification | Suitable for removing inorganic salts from synthesis.[2] |

| Dichloromethane (DCM) | Extraction | High solubility; used for reaction workup, not crystallization. |

Critical Insight: The

-acetyl group is susceptible to hydrolysis under strongly acidic or basic conditions in protic solvents. Avoid prolonged heating in wet alcohols with traces of acid/base.

Experimental Protocols for Solubility Determination

Since specific mole-fraction (

Protocol A: Dynamic Laser Monitoring (High Precision)

This method determines the saturation temperature (

-

Preparation: Weigh precise amounts of solute (

) and solvent ( -

Setup: Place vial in a jacketed vessel controlled by a thermostat. Direct a low-power laser (e.g., 5mW Red) through the vial to a photodiode detector.

-

Heating: Heat at

. The solution is turbid (scattering light) initially. -

Detection: Record the temperature where laser transmission intensity spikes to maximum (clear solution). This is

. -

Repetition: Repeat for mass fractions

to

Protocol B: Static Gravimetric Method (Standard)

Use this for determining solubility at a fixed temperature (e.g.,

-

Saturation: Add excess solid to 10 mL solvent in a sealed vial.

-

Equilibration: Stir at constant

( -

Filtration: Stop stirring; allow settling for 1 hour. Filter supernatant through a

PTFE syringe filter (pre-heated to -

Drying: Pipette a known volume (

) into a pre-weighed dish. Evaporate solvent under vacuum. -

Calculation:

.

Visualizations

Solubility Workflow Diagram

The following logic flow guides the solvent selection process for crystallization based on the compound's properties.

Caption: Decision matrix for solvent selection based on qualitative solubility observations.

Structural Comparison (H-Bonding)

This diagram illustrates why the

Caption: Mechanistic shift from strong dimer formation (Parent) to solvent-dependent solvation (Acetyl derivative).

References

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). "Ethyl 1H-indole-2-carboxylate".[3][4][5] IUCrData, 5(5), x201205. [Link][3]

-

Digital Scholarship @ Tennessee State University . "Ethyl 1-acetyl-1H-indole-3-carboxylate". Chemistry Faculty Research. [Link]

-

Boraei, A. A., et al. (2016). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Molecules, 21(3), 333. [Link]

-

PubChem . "Ethyl indole-2-carboxylate (Compound Summary)". [Link]

Sources

An In-depth Technical Guide to Ethyl 1-acetyl-1H-indole-2-carboxylate

This guide provides a comprehensive overview of Ethyl 1-acetyl-1H-indole-2-carboxylate, a derivative of the versatile indole scaffold. Indole derivatives are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and unique chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's identifiers, safety profile, physicochemical properties, and a detailed protocol for its synthesis.

Compound Identification and Overview

Ethyl 1-acetyl-1H-indole-2-carboxylate is a molecule where the nitrogen atom of the indole ring is functionalized with an acetyl group. This modification can significantly alter the electronic properties and steric hindrance of the parent molecule, Ethyl 1H-indole-2-carboxylate, thereby influencing its reactivity and biological interactions.

Table 1: Chemical Identifiers for the Precursor, Ethyl 1H-indole-2-carboxylate

| Identifier | Value | Source |

| PubChem CID | 73125 | [1] |

| CAS Number | 3770-50-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| IUPAC Name | ethyl 1H-indole-2-carboxylate | [1] |

| Synonyms | 2-Carbethoxyindole, Ethyl indole-2-carboxylate | [1] |

Safety and Hazard Information

A dedicated Safety Data Sheet (SDS) for Ethyl 1-acetyl-1H-indole-2-carboxylate is not widely available. Therefore, the safety information for the parent compound, Ethyl 1H-indole-2-carboxylate, should be considered as a preliminary guide. The presence of the acetyl group is unlikely to introduce acute, high-level toxicity, but it may alter the metabolic profile and long-term effects. Standard laboratory precautions should always be observed.

Table 2: GHS Hazard Information for Ethyl 1H-indole-2-carboxylate

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][2] | |

| Serious Eye Damage/Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation.[1][2] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[2][3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3]

Physicochemical Properties

The physicochemical properties of the acetylated compound are expected to be similar to its precursor, with slight variations due to the addition of the acetyl group. For instance, the molecular weight will be higher, and the polarity may be slightly altered.

Table 3: Physicochemical Properties of Ethyl 1H-indole-2-carboxylate

| Property | Value |

| Physical State | Powder Solid[2] |

| Appearance | Light yellow[2] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Low water solubility[2] |

Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate

The synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate is typically achieved through the N-acetylation of Ethyl 1H-indole-2-carboxylate. This reaction involves the treatment of the starting material with an acetylating agent in the presence of a base.

Experimental Rationale

The indole nitrogen is nucleophilic and can react with electrophiles. However, it is not strongly nucleophilic, so a suitable acetylating agent and often a base are required to facilitate the reaction. Acetic anhydride is a common and effective acetylating agent. A base, such as pyridine or sodium acetate, is used to deprotonate the indole nitrogen, increasing its nucleophilicity, and to neutralize the acetic acid byproduct formed during the reaction. The choice of solvent is critical; a non-protic solvent is generally preferred to avoid competition with the indole for the acetylating agent.

Detailed Step-by-Step Protocol

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic anhydride and sodium acetate.

-

Reaction: Add acetic anhydride (1.2 equivalents) to the solution.

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Ethyl 1-acetyl-1H-indole-2-carboxylate.

Synthesis Workflow Diagram

Caption: N-acetylation of Ethyl 1H-indole-2-carboxylate Workflow.

Applications and Significance

Indole-2-carboxylates are important synthetic intermediates.[4][5] The N-acetyl group can serve as a protecting group for the indole nitrogen, allowing for selective functionalization at other positions of the indole ring. Furthermore, N-acylated indoles themselves can exhibit interesting biological properties, and their study is an active area of research in drug discovery.[4]

References

-

PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 1-acetyl-1H-indole-2-carboxylate: Focus on Melting Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline active pharmaceutical ingredient (API) is a critical physicochemical parameter, serving as a primary indicator of identity, purity, and solid-state stability. This guide provides a comprehensive technical framework for the determination of the melting point of crystalline ethyl 1-acetyl-1H-indole-2-carboxylate. While the parent compound, ethyl 1H-indole-2-carboxylate, is well-characterized, the addition of an N-acetyl group significantly alters its intermolecular forces and, consequently, its thermal behavior. This document outlines the theoretical basis for these changes, provides detailed experimental protocols for both classical and modern analytical techniques, and establishes a self-validating system for ensuring data integrity.

Introduction: The Significance of Melting Point in Pharmaceutical Development

In the landscape of drug discovery and development, the precise characterization of a compound's solid-state properties is non-negotiable. The melting point (T_m) is a foundational thermodynamic property that provides a wealth of information. For a crystalline solid like ethyl 1-acetyl-1H-indole-2-carboxylate, an N-acetylated derivative of a common indole scaffold, the melting point is more than a mere physical constant. It is:

-

A Criterion of Purity: A sharp melting range is indicative of a high-purity substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

-

An Identifier: A consistent and sharp melting point serves as a reliable parameter for compound identification and quality control batch-to-batch.

-

A Guide for Formulation: Understanding the thermal stability and melting behavior is crucial for downstream processes such as milling, granulation, and tablet compression, where temperature fluctuations can impact the final drug product's stability and bioavailability.

This guide will proceed from the theoretical impact of N-acetylation on the parent indole structure to the practical, step-by-step methodologies for obtaining a precise and accurate melting point.

Theoretical Framework: Molecular Structure and its Influence on Thermal Properties

The transition from ethyl 1H-indole-2-carboxylate to its N-acetylated form involves a significant alteration of the molecule's ability to interact with its neighbors in the crystal lattice.

-

Parent Compound (Ethyl 1H-indole-2-carboxylate): The key feature of this molecule is the presence of an N-H bond on the indole ring. This allows for strong hydrogen bonding between the nitrogen atom of one molecule and the carbonyl oxygen of another, creating a stable, ordered crystal lattice.[1][2] This strong intermolecular force is a primary contributor to its relatively high melting point. The literature value for the melting point of ethyl 1H-indole-2-carboxylate is reported to be in the range of 119-125 °C .[3][4][5]

-

Target Compound (Ethyl 1-acetyl-1H-indole-2-carboxylate): The introduction of an acetyl group (–COCH₃) at the N1 position replaces the hydrogen atom. This modification has two major consequences:

-

Elimination of N-H Hydrogen Bonding: The primary hydrogen bond donor site is removed, which would be expected to decrease the intermolecular forces holding the crystal lattice together.

-

Introduction of Dipole-Dipole Interactions: The acetyl group introduces a new, strong carbonyl dipole. While this creates new potential for dipole-dipole interactions, these are generally weaker than the directional hydrogen bonds they replace.

-

The net effect on the melting point is not immediately obvious and must be determined experimentally. It is a balance between the loss of strong hydrogen bonds and the introduction of new polar interactions and potential steric effects that influence crystal packing.

Caption: Experimental workflow for melting point determination.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The melting point of the parent compound serves as a critical reference point.

| Compound | CAS Number | Melting Point (°C) | Analytical Method | Notes |

| Ethyl 1H-indole-2-carboxylate | 3770-50-1 | 119 - 125 [3][4][5] | Literature (Capillary) | Exhibits N-H hydrogen bonding. |

| Ethyl 1-acetyl-1H-indole-2-carboxylate | N/A | To Be Determined | Capillary & DSC | N-H hydrogen bonding absent. |

Interpretation of Results:

-

A sharp melting range (e.g., 1.5 °C) from the capillary method, coupled with a single, sharp endotherm in the DSC thermogram, would provide strong, self-validating evidence of a high-purity crystalline sample.

-

A broad melting range or the presence of multiple thermal events in the DSC trace would indicate the presence of impurities or polymorphism, respectively, necessitating further purification and characterization.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. Available from: [Link]

-

Al-Hourani, B. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

-

ChemSynthesis. ethyl 1H-indole-2-carboxylate (CAS 3770-50-1). Available from: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available from: [Link]

- Reimann, E., et al. (1990). Synthesen von Indolo[2,3-c]chinolinen. Archiv der Pharmazie, 323(5), 291-296.

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]

-

A. de la Cruz, P., et al. (2011). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 67(Pt 11), o2802. Available from: [Link]

Sources

Methodological & Application

Synthesis of ethyl 1-acetyl-1H-indole-2-carboxylate from ethyl indole-2-carboxylate

Application Note & Protocol: Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate

For: Researchers, scientists, and drug development professionals.

Strategic Overview: The Importance of N-Acetylation in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their solubility, metabolic stability, and receptor binding affinity. The introduction of an acetyl group at this position, a process known as N-acetylation, serves as a key transformation in the synthesis of advanced intermediates for drug discovery.

This document provides a comprehensive guide to the N-acetylation of ethyl 1H-indole-2-carboxylate, a common starting material, to yield ethyl 1-acetyl-1H-indole-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven laboratory protocol, and explain the rationale behind each experimental step to ensure reproducibility and success.

Reaction Mechanism: The Role of Pyridine in Catalytic Acetylation

The acetylation of the indole nitrogen is typically accomplished using acetic anhydride as the acetylating agent. While the reaction can proceed without a catalyst, it is often slow and may require harsh conditions. Pyridine is employed as a catalyst and a base to facilitate a smooth and efficient transformation.

The mechanism proceeds via two key roles for pyridine:

-

Nucleophilic Catalyst: Pyridine acts as a nucleophilic catalyst by attacking the electrophilic carbonyl carbon of acetic anhydride.[1][2][3] This forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, readily transferring the acetyl group to the indole nitrogen.

-

Acid Scavenger: The reaction produces one equivalent of acetic acid as a byproduct. Pyridine, being a mild base, neutralizes this acid, forming pyridinium acetate.[4][5] This prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the formation of the desired product.

The overall transformation is depicted below:

Sources

Procedure for N-acetylation of ethyl indole-2-carboxylate using acetic anhydride

Application Note & Protocol

Topic: Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the N-Acetylation of Ethyl Indole-2-Carboxylate: Mechanism, Protocol, and Characterization

Abstract

The N-acetylation of indole scaffolds is a cornerstone transformation in medicinal chemistry, often pivotal in modulating the pharmacological profile of drug candidates. This document provides an in-depth guide to the N-acetylation of ethyl indole-2-carboxylate, a common intermediate in pharmaceutical synthesis. We will explore the underlying reaction mechanism, present a robust and validated experimental protocol, and detail the necessary safety precautions and characterization techniques. This guide is designed to equip researchers with the expertise to perform this reaction efficiently and safely, ensuring high yield and purity of the target compound, N-acetyl-ethyl indole-2-carboxylate.

Introduction: The Significance of N-Acylated Indoles

Indole derivatives are a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1][2] The nitrogen atom of the indole ring offers a prime site for chemical modification. N-acylation, the introduction of an acyl group onto this nitrogen, serves several critical functions:

-

Modulation of Biological Activity: The N-acyl group can alter the molecule's interaction with biological targets, enhancing potency or selectivity.

-

Improved Pharmacokinetics: Acetylation can increase lipophilicity, potentially improving absorption and distribution.

-

Synthetic Handle: The N-acyl group can act as a protecting group or a directing group for subsequent transformations on the indole ring.[3]

Given the electron-withdrawing nature of the ester at the C-2 position, ethyl indole-2-carboxylate is a stable and common starting material.[4] This guide provides a detailed protocol for its N-acetylation using acetic anhydride, a widely accessible and effective acetylating agent.

Reaction Mechanism and Scientific Rationale

The N-acetylation of ethyl indole-2-carboxylate is a nucleophilic acyl substitution reaction. The reaction is typically performed using acetic anhydride in the presence of a base, most commonly pyridine.

The Reaction:

Mechanistic Insights:

-

Nucleophilic Catalyst Action: Pyridine initially acts as a nucleophilic catalyst. The lone pair of electrons on the pyridine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself.[5]

-

Nucleophilic Attack by Indole: The nitrogen of the ethyl indole-2-carboxylate, acting as a nucleophile, attacks the acetyl carbon of the N-acylpyridinium ion. The indole N-H proton is acidic enough to be removed in this process.

-

Proton Scavenging: Pyridine also functions as a Brønsted base, neutralizing the acetic acid byproduct formed during the reaction.[6][7][8] This is crucial as it prevents the potential for acid-catalyzed side reactions and drives the equilibrium towards the formation of the N-acetylated product.

The presence of the electron-withdrawing carboxylate group at the C-2 position deactivates the indole ring towards electrophilic substitution, thus favoring N-acylation over C-acylation at the typically reactive C-3 position.[4][9]

Materials, Reagents, and Equipment

| Reagent/Chemical | Molecular Formula | M.W. ( g/mol ) | CAS Number | Recommended Purity | Notes |

| Ethyl indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 3770-50-1 | >98% | Starting material. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | >99% (Anhydrous) | Corrosive and moisture-sensitive.[10] |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, >99.8% | Toxic, flammable, and hygroscopic.[6] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | For extraction. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Alternative solvent for extraction. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M Aqueous Solution | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated Aqueous Sol. | For work-up. |

| Brine (NaCl solution) | NaCl | 58.44 | 7647-14-5 | Saturated Aqueous Sol. | For work-up. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | For drying organic phase. |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | For NMR analysis. | Contains TMS as internal standard. |

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

NMR Spectrometer, IR Spectrometer, Mass Spectrometer, Melting point apparatus

Mandatory Safety Protocols

Working with acetic anhydride and pyridine requires strict adherence to safety procedures.

-

Engineering Controls: All steps of this procedure must be performed in a properly functioning chemical fume hood to avoid inhalation of harmful vapors.[10][11] An emergency eye wash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI-approved safety goggles or chemical splash goggles are required at all times.[10]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[10] Change gloves immediately if contaminated.

-

Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.[10]

-

-

Reagent Handling:

-

Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

This protocol is designed for a 5.0 g scale of ethyl indole-2-carboxylate.

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl indole-2-carboxylate (5.0 g, 26.4 mmol).

-

In the fume hood, add 25 mL of anhydrous pyridine.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cool the flask in an ice bath to 0 °C.

Rationale: Starting with dry glassware is essential to prevent the hydrolysis of acetic anhydride. Cooling the reaction mixture to 0 °C helps to control the exothermicity of the acetylation reaction upon the addition of acetic anhydride.

-

Measure acetic anhydride (3.8 mL, 40.0 mmol, 1.5 equiv.) into a dry dropping funnel.

-

Add the acetic anhydride dropwise to the stirred indole solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

Rationale: A slight excess of acetic anhydride ensures the complete consumption of the starting material. A slow, controlled addition is critical to manage the reaction rate and temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The product should have a different Rƒ value than the starting material. The reaction is complete when the starting material spot is no longer visible.

Rationale: Bringing the reaction to room temperature provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe. TLC is a crucial self-validating step to confirm the reaction's endpoint, preventing premature work-up or unnecessary heating.

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This will hydrolyze the excess acetic anhydride.

-

Transfer the aqueous mixture to a 250 mL separatory funnel.

-

Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Wash the combined organic layers sequentially with:

-

1 M HCl (2 x 50 mL) to remove pyridine. A wash with aqueous CuSO₄ can also be effective for removing residual pyridine.[14]

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid.

-

Saturated brine solution (1 x 50 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Rationale: The aqueous work-up is essential for quenching the reaction and removing water-soluble reagents and byproducts. The acidic wash protonates pyridine, making it water-soluble and easily removable.[15] The basic wash neutralizes and removes the acetic acid byproduct. The final product should be a solid or a viscous oil.

Purification and Characterization

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing minor impurities and yielding a product with a sharp melting point.

The identity and purity of the N-acetyl-ethyl indole-2-carboxylate should be confirmed using standard analytical techniques.

-

¹H NMR (Proton NMR): The most telling evidence of successful N-acetylation is the disappearance of the broad singlet corresponding to the N-H proton (typically > 11 ppm for the starting material).[16] A new singlet for the acetyl methyl group (CH₃) will appear around δ 2.2-2.7 ppm.

-

¹³C NMR (Carbon NMR): Expect a new carbonyl carbon signal for the acetyl group around δ 168-172 ppm.

-

IR Spectroscopy: Look for two distinct carbonyl (C=O) stretching frequencies: one for the ester (~1720-1740 cm⁻¹) and one for the newly introduced amide (~1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₃H₁₃NO₃, M.W. = 231.25).

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of N-acetyl-ethyl indole-2-carboxylate.

Caption: Workflow for N-acetylation of ethyl indole-2-carboxylate.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete reaction.- Wet reagents/solvents (hydrolysis of Ac₂O).- Product loss during work-up. | - Extend reaction time or warm slightly (e.g., 40-50°C). Confirm completion with TLC.- Use freshly opened or properly stored anhydrous reagents.- Ensure proper phase separation; perform back-extraction of aqueous layers. |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Insufficient amount of acetic anhydride. | - Continue stirring and monitor by TLC. Gentle heating may be required.- Ensure at least 1.2-1.5 equivalents of acetic anhydride are used. |

| Oily Product / Fails to Crystallize | - Presence of impurities (residual pyridine or acetic acid).- Product is an oil at room temperature. | - Ensure work-up washes were thorough. Re-dissolve in EtOAc and repeat washes.- Purify by silica gel column chromatography instead of recrystallization. |

| Product Hydrolyzes Back to Starting Material | - Concentrating the product in the presence of acid and trace water during work-up evaporation.[15][17] | - Ensure the final organic layer is thoroughly dried with Na₂SO₄ before evaporation. Neutralize fully with NaHCO₃ wash before drying. |

Conclusion

This application note provides a validated, step-by-step protocol for the N-acetylation of ethyl indole-2-carboxylate. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can reliably synthesize this valuable intermediate. The described methods for work-up, purification, and characterization establish a self-validating system to ensure the production of high-purity material essential for applications in drug discovery and development.

References

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

-

Allen. (n.d.). What is the role of pyridine in the acelation reaction of amines?. Retrieved from [Link]

-

Brainly.in. (2023, April 1). What is the role of acetic acid or pyridine in acetylation?. Retrieved from [Link]

-

Pearson+. (n.d.). Why is pyridine often used in acylation reactions?. Retrieved from [Link]

-

SpringerLink. (n.d.). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Retrieved from [Link]

-

Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]

-

Purdue University. (n.d.). Acetic Anhydride. Retrieved from [Link]

-

ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

-

J-STAGE. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]

-

MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

-

LOCKSS. (n.d.). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Retrieved from [Link]

-

School of Pharmaceutical Science, Toho University. (n.d.). ACYLATION OF ETHYL INDOLE-2-CARBOXYLATE. Retrieved from [Link]

-

NJ.gov. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl N-substituted haloindole-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.

- Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides:. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

University of Lethbridge. (n.d.). ISOLATION, PARTIAL PURIFICATION AND CHARACTERIZATION OF AN N-ACETYLTRANSFERASE FROM Streptomyces akiyoshiensis L-138 ROCIO C. RO. Retrieved from [Link]

-

ResearchGate. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Retrieved from [Link]

-

Wiley Online Library. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Studies on Acetylation of Indoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. dl.ndl.go.jp [dl.ndl.go.jp]

- 5. reddit.com [reddit.com]

- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 7. What is the role of pyridine in the acelation reaction of amines? [allen.in]

- 8. Why is pyridine often used in acylation reactions? | Study Prep in Pearson+ [pearson.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. purdue.edu [purdue.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.ca [fishersci.ca]

- 13. cpachem.com [cpachem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. echemi.com [echemi.com]

Application Note: Oxidative Dehydrogenative Functionalization to Form Ethyl 1-acetyl-1H-indole-2-carboxylate

This Application Note is designed for researchers and drug development scientists focusing on the precision synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate . The guide prioritizes the Oxidative Dehydrogenation (ODH) of the corresponding indoline precursor, a robust and scalable method preferred in pharmaceutical process chemistry over lower-yielding direct C-H functionalization routes for this specific ester.

Executive Summary

The indole-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for antiviral (e.g., HCV NS5A inhibitors), antitumor, and anti-inflammatory agents. While direct C-H functionalization of indoles is an emerging field, the most reliable and scalable route to ethyl 1-acetyl-1H-indole-2-carboxylate remains the Oxidative Dehydrogenative Functionalization of its saturated precursor, ethyl 1-acetylindoline-2-carboxylate.

This protocol details a high-fidelity oxidation strategy using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Unlike metal-catalyzed aerobic methods which can suffer from regioselectivity issues (C2 vs C3) during direct functionalization, this stepwise ODH approach guarantees the retention of the C2-ester regiochemistry established in the indoline precursor.

Chemical Pathway & Mechanism

The transformation is driven by the aromatization energy of the indole system. The N-acetyl group plays a dual role: it protects the nitrogen from side reactions and electronically modulates the C2-C3 bond, facilitating hydride abstraction.

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow of the oxidative dehydrogenation. The rate-determining step involves hydride transfer from the C3 position of the indoline to the quinone oxidant.

High-Performance Protocol

This protocol is optimized for gram-scale synthesis. It utilizes DDQ for its stoichiometric precision and ease of monitoring, avoiding the over-oxidation often seen with KMnO4 or the catalyst poisoning risks of Pd/O2 systems in early-phase discovery.

Reagents & Equipment

| Reagent | Equiv. | Role | Critical Specification |

| Ethyl 1-acetylindoline-2-carboxylate | 1.0 | Substrate | Purity >95% (HPLC) |

| DDQ | 1.1 - 1.2 | Oxidant | Recrystallized if dark brown/black |

| Toluene | Solvent | 0.1 M Conc. | Anhydrous, degassed |

| Dichloromethane (DCM) | Solvent | Workup | ACS Grade |

| Sat. NaHCO3 | Wash | Workup | Aqueous |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1-acetylindoline-2-carboxylate (1.0 equiv) in anhydrous Toluene (concentration ~0.1 M).

-

Expert Insight: Toluene is preferred over Dioxane for easier workup and reduced toxicity.

-

-

Oxidant Addition: Add DDQ (1.1 equiv) in a single portion at room temperature. The solution will immediately darken (formation of Charge-Transfer complex).

-

Activation: Equip the flask with a reflux condenser and heat the mixture to 80–90 °C under an inert atmosphere (N2 or Ar).

-

Note: While the reaction can proceed at RT, mild heating ensures complete conversion within 1-3 hours and prevents intermediate stalling.

-

Phase 2: Monitoring & Quench

-

TLC Monitoring: Check reaction progress every 30 minutes (Eluent: 20% EtOAc/Hexanes).

-

Endpoint: Disappearance of the fluorescent indoline spot and appearance of the UV-active (254 nm) indole product.

-

Visual Cue: Precipitated DDQH2 (hydroquinone) typically appears as a light-colored solid.

-

-

Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the bulk of the insoluble DDQH2 byproduct. Rinse the pad with Toluene or DCM.

Phase 3: Workup & Purification

-

Basic Wash: Transfer the filtrate to a separatory funnel. Wash twice with Sat. NaHCO3 (removes residual acidic species and DDQH2 traces) and once with Brine .

-

Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO2).

-

Gradient: 0% → 15% EtOAc in Hexanes.

-

Yield Expectation: 85–95%.

-

Experimental Workflow Diagram

Caption: Operational workflow for the oxidative dehydrogenation protocol.

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, verify the product against these spectral benchmarks.

| Analytical Method | Expected Observation | Causality/Explanation |

| 1H NMR (C2-H) | Signal Disappearance | The diagnostic triplet/multiplet of the indoline C2-H (approx. 4.0–5.0 ppm) must disappear. |

| 1H NMR (C3-H) | Aromatic Singlet | A new singlet appears in the aromatic region (approx. 7.0–7.5 ppm) corresponding to the C3-H of the indole ring. |

| 1H NMR (N-Ac) | Shift Retention | The singlet for the acetyl methyl group (~2.6 ppm) should remain, confirming the N-Ac group survived oxidation. |

| HRMS | [M-2H] | Mass shift of -2.016 Da relative to the starting material. |

Emerging Methodologies: Direct C-H Functionalization

While ODH is the standard for pre-functionalized indolines, researchers should be aware of "One-Pot" catalytic methods for future optimization.

-

Pd-Catalyzed Aerobic Dehydrogenation: Recent studies [1] demonstrate that Pd(OAc)2/O2 can effect this transformation catalytically. This is a "greener" alternative but often requires optimization of ligands (e.g., neocuproine) to prevent over-oxidation or C3-functionalization.

-

Cross-Dehydrogenative Coupling (CDC): Direct coupling of N-acetyl indole with ethyl glyoxylate via C-H activation is theoretically possible but suffers from C2 vs C3 regioselectivity challenges compared to the stepwise ODH route described above [2].

References

-

One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. Source: NIH/PubMed Central. URL:[Link]

-

Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles. Source: MDPI. URL:[Link]

-

Ethyl 1H-indole-2-carboxylate Crystal Structure & Synthesis. Source: NIH/PubMed Central. URL:[Link]

-

Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-acetyl-2-ethoxycarbonylindole

Abstract

This document provides a comprehensive, technically detailed guide for the N-acetylation of ethyl indole-2-carboxylate to synthesize 1-acetyl-2-ethoxycarbonylindole. The protocol leverages the classic and efficient method employing acetyl chloride as the acylating agent and pyridine as both a catalyst and an acid scavenger. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and field-proven troubleshooting advice to ensure a high-yielding and reproducible synthesis.

Introduction and Scientific Context

N-acylated indoles are a cornerstone structural motif in a vast array of pharmaceutically active compounds and complex organic molecules. The modification of the indole nitrogen serves several critical functions: it can act as a protecting group, modulate the electronic properties of the indole ring system, and serve as a synthetic handle for further molecular elaboration.[1][2] The target molecule, 1-acetyl-2-ethoxycarbonylindole, is a valuable intermediate. The presence of the electron-withdrawing ethoxycarbonyl group at the C-2 position deactivates the C-3 position, making the indole nitrogen the primary site for electrophilic attack and thus enabling highly regioselective N-acetylation.[3][4]

This guide provides a robust protocol that has been validated for its reliability and efficiency, moving beyond a simple list of steps to explain the critical causality behind each experimental choice.

Reaction Mechanism and the Role of Pyridine

The N-acetylation of ethyl indole-2-carboxylate is a classic example of nucleophilic acyl substitution. The reaction's success hinges on the dual role of pyridine.

-

Nucleophilic Catalyst: Pyridine first acts as a nucleophilic catalyst, attacking the highly electrophilic carbonyl carbon of acetyl chloride. This initial step forms a highly reactive intermediate, the N-acetylpyridinium salt. This salt is significantly more electrophilic than acetyl chloride itself, making it more susceptible to attack by the weakly nucleophilic indole nitrogen.[5][6]

-

Acid Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. Pyridine, being a mild base, effectively neutralizes the HCl to form pyridinium hydrochloride.[7][8] This is crucial because it prevents the protonation of the starting indole, which would deactivate it towards acylation, and drives the reaction equilibrium towards the product side.

The overall mechanism is depicted below:

Caption: Figure 1: Reaction Mechanism for N-Acetylation

Materials and Equipment

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |

| Ethyl indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 3770-50-1 | Sigma-Aldrich | Starting material. |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 75-36-5 | Sigma-Aldrich | Acylating agent. Use fresh, highly flammable, corrosive.[9][10] |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich | Anhydrous grade. Catalyst and base. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous grade. Reaction solvent. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR | For aqueous work-up. |

| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | VWR | For aqueous work-up. |

| Brine (Sat. NaCl solution) | NaCl | 58.44 | 7647-14-5 | VWR | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Drying agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | For extraction/chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | For chromatography. |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography (optional)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjust quantities as needed.

Caption: Figure 2: Experimental Workflow

Step 1: Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl indole-2-carboxylate (0.95 g, 5.0 mmol).

-

Add 20 mL of anhydrous pyridine. Insight: Pyridine serves as both the catalyst and the solvent in this instance, ensuring it is present in large excess to effectively neutralize the HCl byproduct.[7] Stir until the solid is completely dissolved.

Step 2: Addition of Acetylating Agent

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add acetyl chloride (0.43 mL, 6.0 mmol, 1.2 equivalents) to the stirred solution dropwise over 10-15 minutes using a syringe.

-

Causality Check: This addition must be slow and controlled. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase and potential side reactions. The formation of the N-acetylpyridinium salt is rapid.

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 2-4 hours.

Step 4: Reaction Monitoring

-

Monitor the reaction's progress by TLC (eluent: 30% ethyl acetate in hexanes). Place a spot of the starting material and the reaction mixture on the TLC plate. The product should have a higher Rf value than the starting material due to the less polar acetyl group replacing the polar N-H bond. The reaction is complete when the starting material spot is no longer visible.

Step 5: Aqueous Work-up

-

Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of ice-cold water.

-

Transfer the mixture to a 250 mL separatory funnel and add 50 mL of dichloromethane (DCM).

-

Wash the organic layer sequentially with:

-

2 x 30 mL of 1 M HCl. Insight: This step is critical to protonate and remove the excess pyridine by making it water-soluble as pyridinium hydrochloride.[11]

-

1 x 30 mL of saturated NaHCO₃ solution. Insight: This neutralizes any remaining HCl and quenches unreacted acetyl chloride.[1]

-

1 x 30 mL of brine. This removes residual water from the organic layer.

-

Step 6: Drying and Concentration

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 7: Purification

-

The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or ethanol to afford the pure 1-acetyl-2-ethoxycarbonylindole as a white crystalline solid.[1]

Characterization and Expected Results

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | > 85% (typical) |

| Melting Point | 78-80 °C |

| TLC (30% EtOAc/Hexanes) | Rf ≈ 0.5 |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.2-8.4 (d, 1H), 7.5-7.7 (m, 2H), 7.2-7.4 (m, 2H), 4.4 (q, 2H), 2.7 (s, 3H), 1.4 (t, 3H) |

| IR (KBr, cm⁻¹) | ~1720 (ester C=O stretch), ~1690 (amide C=O stretch), ~1240 (C-O stretch) |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | 1. Inactive acetyl chloride (hydrolyzed).2. Wet solvent or glassware. | 1. Use a fresh bottle of acetyl chloride or distill before use.2. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Dark Brown/Black Reaction Mixture | Reaction temperature was too high, leading to decomposition. | Maintain cooling during the initial addition of acetyl chloride. Do not heat the reaction unless specified by a modified protocol. |

| Product Contaminated with Pyridine | Incomplete removal during work-up. | Perform the 1 M HCl wash thoroughly and repeat if necessary. Check the pH of the aqueous layer to ensure it is acidic. |

| Formation of 3-acetyl Isomer | Unlikely but possible if reaction conditions are altered (e.g., strong Lewis acid). | The C2-ester group strongly disfavors C3-acylation.[4] Sticking to the pyridine-catalyzed protocol ensures high N-selectivity. |

Safety and Handling Precautions

-

Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and reacts violently with water to produce HCl gas.[9][10][12] It causes severe skin burns and eye damage.[10] Always handle it in a certified chemical fume hood, wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Keep away from water and ignition sources.[9]

-

Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[13] It has a strong, unpleasant odor and should be handled exclusively in a fume hood.

-

General Procedure: The entire experiment must be conducted inside a well-ventilated chemical fume hood. Ensure an appropriate fire extinguisher (powder, carbon dioxide) is accessible.[12]

-

Waste Disposal: Quench any residual acetyl chloride carefully with a base solution (like NaHCO₃) before disposal. Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

-

MacDonald, J. C., et al. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

IPCS. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Murakami, Y., Tani, M., Ito, S., & Yokoyama, Y. (n.d.). ACYLATION OF ETHYL INDOLE-2-CARBOXYLATE. Retrieved from [Link]

-

Ali, K. F. (2017, September 27). Syntheses of Medicinal Compounds. Retrieved from [Link]

-

Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (n.d.). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, Vol 14, No. 12, 1980. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dl.ndl.go.jp [dl.ndl.go.jp]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. geneseo.edu [geneseo.edu]

- 10. chemos.de [chemos.de]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetylation of Electron-Deficient Indoles

Welcome to the technical support center for the N-acetylation of electron-deficient indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific transformation. Instead of a rigid list of steps, we will explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested protocols to enhance your success rate.

The Core Challenge: Nucleophilicity and Competing Pathways

The N-acetylation of an indole involves the nucleophilic attack of the indole nitrogen onto an electrophilic acetyl source. However, when the indole ring is substituted with one or more electron-withdrawing groups (EWGs), such as nitro (NO₂), cyano (CN), or ester (COOR) groups, the electron density across the entire heterocyclic system is significantly reduced. This has two primary consequences:

-

Diminished N-Nucleophilicity: The lone pair on the indole nitrogen is less available for donation, making it a significantly weaker nucleophile. Standard, mild acetylation conditions often fail or result in poor yields.

-

Increased Acidity of the N-H Bond: The N-H proton becomes more acidic, making deprotonation a more viable strategy to generate a highly reactive indolide anion.